(Z)-11-hexadecenoic acid (Z)-11-hexadecenoic acid
Brand Name: Vulcanchem
CAS No.: 2416-20-8
VCID: VC0013448
InChI: InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-
SMILES: CCCCC=CCCCCCCCCCC(=O)O
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

(Z)-11-hexadecenoic acid

CAS No.: 2416-20-8

VCID: VC0013448

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

(Z)-11-hexadecenoic acid - 2416-20-8

Description

(Z)-11-hexadecenoic acid is a monounsaturated fatty acid with 16 carbon atoms and a double bond at the 11th position . It is also known by several other names, including cis-11-Hexadecenoic acid, (11Z)-11-Hexadecenoic acid, and Hexadec-11(Z)-enoic acid . The molecular formula for this compound is C16H30O2, and its molecular weight is 254.41 g/mol . (Z)-11-hexadecenoic acid is reported to be a key intermediate in silkworm pheromone biosynthesis .

This fatty acid has been found in various organisms, including Pyrococcus furiosus and Lonicera japonica . It is also reported to be present in Gryllotalpa orientalis . The SMILES notation for (Z)-11-hexadecenoic acid is CCCC/C=C\CCCCCCCCCC(=O)O . Its InChI code is InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- . The InChIKey is JGMYDQCXGIMHLL-WAYWQWQTSA-N .

A related compound is 11-Hexadecenoic acid, which has the PubChem CID 5312413 . Both compounds share the same molecular formula and weight but differ in their structure .

CAS No. 2416-20-8
Product Name (Z)-11-hexadecenoic acid
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name (Z)-hexadec-11-enoic acid
Standard InChI InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-
Standard InChIKey JGMYDQCXGIMHLL-WAYWQWQTSA-N
SMILES CCCCC=CCCCCCCCCCC(=O)O
Canonical SMILES CCCCC=CCCCCCCCCCC(=O)O
Purity >95%
Synonyms Z11-16CO2H;
Reference Walker, Robert W; Cis-11-hexadecenoic acid from cytophaga hutchinsonii lipids, Lipids, 41, 15-18. DOI:10.1007/bf02531788
PubChem Compound 5312414
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator